molecular formula C17H29N3OS2 B2663570 4-butyl-N-(5-(sec-butylthio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide CAS No. 474621-50-6

4-butyl-N-(5-(sec-butylthio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide

Cat. No. B2663570
CAS RN: 474621-50-6
M. Wt: 355.56
InChI Key: ZSMBRWHFLVRNOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-butyl-N-(5-(sec-butylthio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied for its mechanism of action and biochemical and physiological effects.

Scientific Research Applications

  • Anticancer Agents : Some novel thiazole and 1,3,4-thiadiazole derivatives, similar in structure to the given compound, have shown potent anticancer activities. These compounds were synthesized and evaluated in vitro for their efficacy against specific cancer cell lines, demonstrating promising results in inhibiting cancer cell growth (Gomha et al., 2017).

  • Carbonic Anhydrase Inhibitors : Derivatives of 1,3,4-thiadiazole have been investigated for their potential as inhibitors of carbonic anhydrases, which are enzymes involved in various physiological functions. These compounds have shown inhibition effects on human carbonic anhydrase isoforms, suggesting their potential in developing therapeutic agents (Ulus et al., 2016).

  • Photosynthetic Electron Transport Inhibitors : Certain pyrazole derivatives, including those with a 1,3,4-thiadiazole moiety, have been studied for their ability to inhibit photosynthetic electron transport. This research is significant for developing new herbicides and understanding the molecular interactions in photosynthesis (Vicentini et al., 2005).

  • Synthesis and Reactivity Studies : Research on thiocarbonyl ylides, including 4-tert-butylcyclohexyl derivatives, offers insights into the synthesis and stereochemical properties of such compounds. This knowledge is useful in the field of organic chemistry for creating novel substances with specific properties (Kellogg et al., 1976).

  • Drug-like Libraries Synthesis : Efforts have been made to synthesize drug-like 5-amino-substituted 1,2,4-thiadiazole derivatives, which are relevant for pharmaceutical development. These compounds are synthesized using innovative methods and have potential applications in drug discovery (Park et al., 2009).

properties

IUPAC Name

N-(5-butan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)-4-butylcyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29N3OS2/c1-4-6-7-13-8-10-14(11-9-13)15(21)18-16-19-20-17(23-16)22-12(3)5-2/h12-14H,4-11H2,1-3H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSMBRWHFLVRNOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CCC(CC1)C(=O)NC2=NN=C(S2)SC(C)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-butyl-N-(5-(sec-butylthio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide

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